4,4'-Disulfanediylbis(3-nitropyridine)
Description
4,4'-Disulfanediylbis(3-nitropyridine) is a sulfur-bridged heterocyclic compound characterized by two 3-nitropyridine moieties connected via a disulfide (-S-S-) linkage. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical applications. The compound is synthesized through modified nitration methods, such as the improved Bakke method, which introduces nitro groups to pyridine derivatives under controlled conditions . Its electron-withdrawing nitro groups enhance reactivity in cyclization reactions, enabling the formation of tricyclic heteroarenes like imidazo-pyrrolo-pyridines .
Properties
CAS No. |
18504-84-2 |
|---|---|
Molecular Formula |
C10H6N4O4S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-nitro-4-[(3-nitropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-5-11-3-1-9(7)19-20-10-2-4-12-6-8(10)14(17)18/h1-6H |
InChI Key |
WXTGSYQSNDUSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SSC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(3-nitropyridine) typically involves the reaction of 3-nitropyridine with sulfur-containing reagents. One common method includes the use of disulfide formation reactions where 3-nitropyridine is treated with sulfur sources under controlled conditions to form the desired disulfide bond .
Industrial Production Methods
Industrial production methods for 4,4’-Disulfanediylbis(3-nitropyridine) are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(3-nitropyridine) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitropyridines.
Scientific Research Applications
4,4’-Disulfanediylbis(3-nitropyridine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(3-nitropyridine) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates, while the disulfide bond can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Disulfanediyl Linkages
Several sulfur-bridged compounds share structural similarities with 4,4'-disulfanediylbis(3-nitropyridine):
Key Observations :
- Electronic Effects: The nitro groups in 4,4'-disulfanediylbis(3-nitropyridine) increase electrophilicity compared to non-nitrated analogs, facilitating nucleophilic substitutions or cyclizations .
- Steric Constraints : The rigid pyridine rings limit conformational flexibility, contrasting with more flexible thiadiazole derivatives .
Physical and Chemical Properties
Notes:
Biological Activity
4,4'-Disulfanediylbis(3-nitropyridine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The nitropyridine moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 4,4'-Disulfanediylbis(3-nitropyridine), focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
4,4'-Disulfanediylbis(3-nitropyridine) features a unique structure characterized by two 3-nitropyridine units linked by a disulfide bond. The synthesis typically involves the oxidation of a suitable precursor containing thiol groups. This compound can be synthesized through various methods, including:
- Oxidative coupling : Reacting 3-nitropyridine with disulfide precursors under oxidative conditions.
- Nucleophilic substitution : Utilizing nucleophilic agents to replace halogen atoms in substituted nitropyridines.
Anticancer Properties
Recent studies have explored the anticancer potential of 4,4'-Disulfanediylbis(3-nitropyridine). In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.61 | Induction of apoptosis via caspase activation |
| A549 | 6.23 | Inhibition of cell proliferation through cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, 4,4'-Disulfanediylbis(3-nitropyridine) has shown promising antimicrobial activity. Studies indicate that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on MCF-7 cells revealed that treatment with 4,4'-Disulfanediylbis(3-nitropyridine) led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.
The biological activities of 4,4'-Disulfanediylbis(3-nitropyridine) can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has also been suggested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
